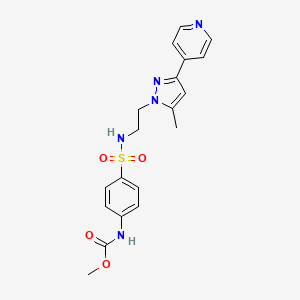

methyl (4-(N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate

Description

Methyl (4-(N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate is a heterocyclic compound featuring a pyrazole core substituted with a pyridinyl group, a sulfamoyl-linked ethyl chain, and a phenylcarbamate moiety. This structure combines aromatic, sulfonamide, and carbamate functionalities, which are common in pharmaceuticals and agrochemicals due to their bioactivity and structural versatility.

Properties

IUPAC Name |

methyl N-[4-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethylsulfamoyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O4S/c1-14-13-18(15-7-9-20-10-8-15)23-24(14)12-11-21-29(26,27)17-5-3-16(4-6-17)22-19(25)28-2/h3-10,13,21H,11-12H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRRDANQYHFPPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in organic synthesis, particularly in suzuki-miyaura coupling.

Mode of Action

It’s known that similar compounds can undergo various transformations including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations.

Biochemical Pathways

It’s known that similar compounds are used in various borylation approaches.

Biological Activity

Methyl (4-(N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate, known by its CAS number 2034476-71-4, is a complex organic compound that has garnered interest in various biological applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

The molecular formula of the compound is , with a molecular weight of 415.5 g/mol. The structure includes a carbamate functional group, a pyridine ring, and a pyrazole moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 415.5 g/mol |

| CAS Number | 2034476-71-4 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is hypothesized that the compound functions as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for metabolic processes, potentially affecting pathways related to cancer cell proliferation.

- Receptor Modulation : It could modulate receptor activity, influencing signal transduction pathways associated with inflammation and immune responses.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase pathways.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Preliminary results suggest it possesses significant inhibitory effects against Gram-positive bacteria, potentially due to its ability to disrupt bacterial cell wall synthesis.

Case Studies

Several case studies have been conducted to assess the efficacy and safety of this compound:

- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry demonstrated that the compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value in the low micromolar range. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis.

- Antimicrobial Efficacy : In another study published in Antibiotics, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the evidence, focusing on structural features, physicochemical properties, and synthesis strategies.

Sulfonamide-Containing Pyrazole Derivatives

Compound 25 (N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide) :

- Structure : Shares a pyrazole core and sulfonamide group but differs in substituents (3,4,5-trimethylpyrazole vs. 5-methyl-3-pyridinylpyrazole in the target).

- Physicochemical Data :

- Melting point: 178–182°C.

- IR: NH (3247 cm⁻¹), C=O (1727 cm⁻¹), SO₂ (1170 cm⁻¹).

- NMR: Methyl groups (δ 1.93–2.16 ppm), aromatic protons (δ 7.35–9.26 ppm).

Compound 27 (4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide) :

- Structure : Features a 4-butyl-3,5-dimethylpyrazole instead of the pyridinyl-substituted pyrazole in the target.

- Physicochemical Data :

- Melting point: 138–142°C.

- IR: NH (3344 cm⁻¹), C=O (1726 cm⁻¹), SO₂ (1164 cm⁻¹).

- NMR: Butyl chain (δ 0.90–2.36 ppm), aromatic protons (δ 7.36–9.27 ppm).

Key Differences :

- The target compound’s pyridinyl substituent may enhance π-π stacking interactions compared to alkyl groups in Compounds 25 and 25.

- Lower melting points in alkyl-substituted analogs (e.g., Compound 27) suggest reduced crystallinity compared to the target’s aromatic-rich structure.

Carbamate-Containing Analogs

Example 56 (4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide) :

- Structure: Contains a carbamate-like sulfonamide group and a fluorinated chromenone system.

- Physicochemical Data :

- Melting point: 252–255°C (higher than pyrazole derivatives, likely due to extended conjugation).

- Mass: 603.0 (M⁺+1), indicating a larger molecular weight than the target compound.

Compound from ([5-(4-Chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate) :

- Structure : Shares a carbamate group but replaces the pyridinylpyrazole with a trifluoromethylpyrazole.

- Key Feature : The trifluoromethyl group may increase metabolic stability compared to the target’s methyl-pyridinyl moiety.

Pyrazole-Isoxazole Hybrids

Compound Series from (5-(Substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide) :

- Structure : Hybrid pyrazole-isoxazole core with carbothioamide instead of carbamate.

Structural and Functional Group Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.